molecular formula C17H19NO3 B1253062 Norhydrocodone CAS No. 5083-62-5

Norhydrocodone

Cat. No.: B1253062
CAS No.: 5083-62-5
M. Wt: 285.34 g/mol
InChI Key: JGORUXKMRLIJSV-YNHQPCIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

This reaction is catalyzed by the enzyme CYP3A4 in the liver . Industrial production methods typically involve the use of hydrocodone as a starting material, which undergoes enzymatic transformation to yield norhydrocodone. The reaction conditions generally include maintaining a specific temperature and pH to optimize enzyme activity and ensure efficient conversion.

Chemical Reactions Analysis

Norhydrocodone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert this compound into various oxidized metabolites.

    Reduction: Reduction reactions can modify the ketone group present in this compound.

    Substitution: Substitution reactions can occur at different positions on the this compound molecule, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

CAS No.

5083-62-5

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(4R,4aR,7aR,12bS)-9-methoxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C17H19NO3/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16/h2,5,10-11,16,18H,3-4,6-8H2,1H3/t10-,11+,16-,17-/m0/s1

InChI Key

JGORUXKMRLIJSV-YNHQPCIGSA-N

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)C(=O)CC5)C=C1

SMILES

COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1

Canonical SMILES

COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1

Synonyms

norhydrocodone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.